Synthetic Yield Comparison: 2-Chloro-6-methylquinoline Achieves 57% Yield Under Standard Conditions — Distinct from 75–98% Yields of Other 2-Chloroquinolines
In a comparative study of 2-chloroquinoline synthesis from 2-vinylanilines and diphosgene in acetonitrile, 2-chloro-6-methylquinoline (2c) was obtained in 57% yield as a yellow solid [1]. Under the same reaction conditions, other derivatives exhibited significantly different yields: 2-chloroquinoline (2a, 75%), 2,6-dichloroquinoline (2b, 84%), 2-chloro-6-trifluoromethylquinoline (2d, 98%), and 2-chloro-6-nitroquinoline (2e, 86%) [2]. This variation in synthetic efficiency underscores the influence of the 6-methyl substituent on the reaction outcome, a critical factor for process chemists optimizing multistep syntheses.
| Evidence Dimension | Isolated yield in a standardized 2-chloroquinoline synthesis protocol |
|---|---|
| Target Compound Data | 57% yield (2-chloro-6-methylquinoline) |
| Comparator Or Baseline | 2-chloroquinoline: 75% yield; 2,6-dichloroquinoline: 84% yield; 2-chloro-6-trifluoromethylquinoline: 98% yield; 2-chloro-6-nitroquinoline: 86% yield |
| Quantified Difference | 18% lower than 2-chloroquinoline; 27% lower than 2,6-dichloroquinoline; 41% lower than 2-chloro-6-trifluoromethylquinoline; 29% lower than 2-chloro-6-nitroquinoline |
| Conditions | Reaction of 2-vinylanilines with diphosgene in acetonitrile at 130 °C for 3 h [3] |
Why This Matters
This quantifies the unique synthetic behavior of 2-chloro-6-methylquinoline relative to its analogs, informing yield expectations and process optimization decisions during route scouting.
- [1] Lee, K.-J.; et al. Novel Synthesis of 2-Chloroquinolines from 2-Vinylanilines in Nitrile Solvent. J. Org. Chem. 2002, 67, 7884–7887. View Source
- [2] Lee, K.-J.; et al. Supporting Information for J. Org. Chem. 2002, 67, 7884–7887. Yields for compounds 2a–2e. View Source
- [3] Lee, K.-J.; et al. Experimental Section: General Procedure for the Synthesis of 2-Chloroquinolines. J. Org. Chem. 2002, 67, 7884–7887. View Source
